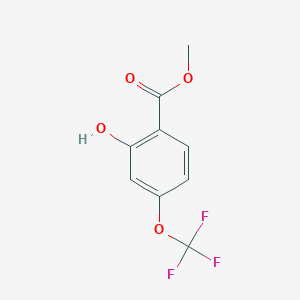![molecular formula C16H16N2O5 B6602469 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid CAS No. 2229976-18-3](/img/structure/B6602469.png)
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid (3-DIPA) is a naturally occurring organic compound that is found in a variety of plants, including the root of the plant Erythronium japonicum, as well as in some fungi. It is a derivative of indole carboxylic acid and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3-DIPA has been studied extensively for its potential applications in medicine and biochemistry, as well as its effects on the biochemical and physiological processes of organisms.
作用机制
The exact mechanism of action of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been suggested that this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce blood pressure. In addition, this compound has been found to inhibit the growth of certain types of cancer cells and has been shown to have anti-tumor effects in animal models.
实验室实验的优点和局限性
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a relatively stable molecule and is easy to synthesize in the laboratory, making it an attractive target for further research. However, it is important to note that the effects of this compound on biochemical and physiological processes are not yet fully understood, and further research is needed to elucidate its mechanism of action.
未来方向
There are a number of potential future directions for research into 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid. These include further investigation of its mechanism of action, its potential applications in medicine and biochemistry, and its effects on biochemical and physiological processes. In addition, it may be possible to develop new drug delivery systems and imaging agents based on this compound, as well as to explore its potential use as an anti-inflammatory agent. Finally, further research into the synthesis of this compound may lead to the development of new and more efficient methods for its production.
合成方法
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid can be synthesized from indole carboxylic acid and 2,6-dioxopiperidine in a two-step reaction. In the first step, indole carboxylic acid is reacted with 2,6-dioxopiperidine in the presence of an acid catalyst to form an intermediate compound, which is then hydrolyzed in the second step to produce this compound. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm.
科学研究应用
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid has been investigated for its potential applications in a variety of scientific disciplines, including biochemistry, pharmacology, and medicine. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in the development of new drug delivery systems and imaging agents. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells.
属性
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-6-5-12(15(22)17-13)18-8-11-9(4-7-14(20)21)2-1-3-10(11)16(18)23/h1-3,12H,4-8H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHUBHUCKNBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)
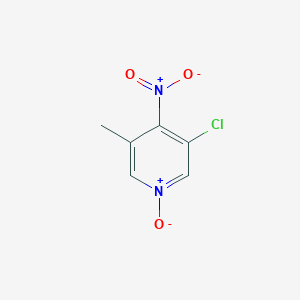


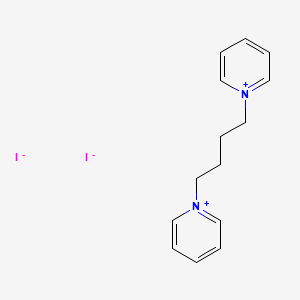
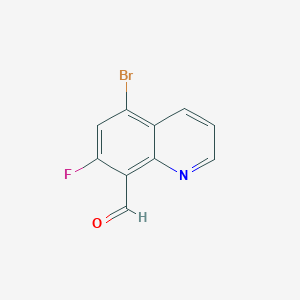
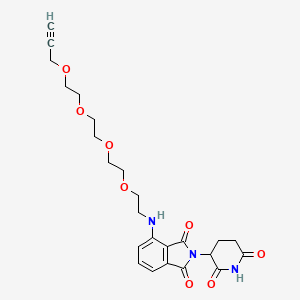
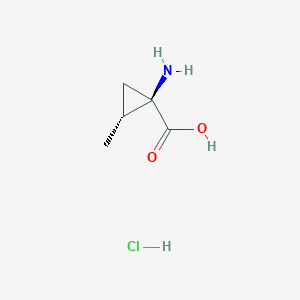
![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
